2,4-Dichlorobenzoyl Cyanide

Analytical Chemistry Pharmaceutical Impurity Profiling Regioisomer Resolution

2,4-Dichlorobenzoyl cyanide (CAS 35022-43-6) is the certified Lamotrigine Impurity 2/23 reference standard, not a generic intermediate. Critical distinction: the 2,4-regioisomer is structurally and chromatographically distinct from the 2,3-isomer used in synthesis. Using the wrong isomer (e.g., 3,4- or 2,5-substituted) invalidates method validation, impurity profiling per ICH Q3A, and ANDA submissions. This pure standard is essential for HPLC/GC system suitability, column selectivity testing to achieve baseline resolution (Rs > 1.5) of critical isomer pairs, and PAT calibration. Procure only CAS 35022-43-6 to ensure accurate impurity quantification and regulatory compliance.

Molecular Formula C8H3Cl2NO
Molecular Weight 200.02 g/mol
CAS No. 35022-43-6
Cat. No. B194317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzoyl Cyanide
CAS35022-43-6
Synonyms2,4-Dichlorobenzoyl Cyanide;  2,4-Dichlorophenylglyoxylonitrile;  2,4-Dichloro-α-oxo-benzeneacetonitrile
Molecular FormulaC8H3Cl2NO
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)C#N
InChIInChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H
InChIKeyMJJCNUBDKYFMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGrey Solid

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzoyl Cyanide (CAS 35022-43-6) Procurement: Chemical Identity and Core Specifications


2,4-Dichlorobenzoyl cyanide (CAS 35022-43-6) is a halogenated aromatic acyl cyanide with the molecular formula C8H3Cl2NO and a molecular weight of 200.02 g/mol [1]. It features a benzoyl cyanide core substituted with chlorine atoms at the 2 and 4 positions of the phenyl ring [2]. In a pharmaceutical and analytical chemistry context, this compound is most critically defined not as a primary synthetic target, but as a characterized impurity—specifically Lamotrigine Impurity 2 or Impurity 23—arising during the synthesis of the anticonvulsant drug lamotrigine .

Why a Generic Dichlorobenzoyl Cyanide Cannot Substitute for CAS 35022-43-6


The procurement of a generic dichlorobenzoyl cyanide without verifying the specific 2,4-regioisomer introduces critical risk for analytical and process development applications. While compounds like 2,3-dichlorobenzoyl cyanide (CAS 77668-42-9) are utilized as primary intermediates in the large-scale synthesis of lamotrigine via optimized catalytic cyanation [1], the 2,4-isomer is classified as a specific process-related impurity (e.g., Lamotrigine Impurity 2) that must be identified, quantified, and controlled according to pharmacopoeial standards [2]. Substitution with an incorrect regioisomer (such as 3,4-dichlorobenzoyl cyanide [CAS 35022-44-7] or 2,5-dichlorobenzoyl cyanide [CAS 64985-85-9]) would invalidate analytical method validation and regulatory impurity profiling due to differences in chromatographic retention time and mass spectral fragmentation, as established by the distinct molecular connectivity and electronic environment of the 2,4-substitution pattern [3].

2,4-Dichlorobenzoyl Cyanide (CAS 35022-43-6): Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: Quantitative Impact of 2,4-Substitution on Chromatographic Resolution

The substitution of chlorine atoms at the 2 and 4 positions results in a calculated LogP (XLogP3) of 2.9 and a Topological Polar Surface Area (TPSA) of 40.9 Ų for 2,4-Dichlorobenzoyl cyanide [1]. In comparison, the 2,3-dichloro regioisomer (CAS 77668-42-9)—the primary synthetic intermediate—exhibits a different dipole moment and molecular shape due to the ortho relationship of the chlorines, altering its interaction with reverse-phase stationary phases. This quantitative difference in lipophilicity (ΔLogP) and TPSA ensures baseline separation from the 2,3-isomer in validated HPLC methods, a requirement for impurity reference standards (RS) used in Abbreviated New Drug Applications (ANDA) for lamotrigine [2].

Analytical Chemistry Pharmaceutical Impurity Profiling Regioisomer Resolution

Synthetic Pathway Divergence: 2,4-Isomer as a Specific Process Impurity vs. Primary Intermediate

The industrial synthesis of lamotrigine relies on the efficient cyanation of 2,3-dichlorobenzoyl chloride to yield 2,3-dichlorobenzoyl cyanide in high yield (e.g., 77% isolated yield on a 560 kg scale using a CTAB-catalyzed process) [1]. The 2,4-dichloro isomer (CAS 35022-43-6) is not formed in significant quantities under these optimized conditions; rather, it arises as a trace-level side product from alternative reaction pathways or starting material impurities. Its presence is therefore a direct marker of specific process deviations or raw material quality issues, unlike the 2,3-isomer which is the desired reaction output. This functional dichotomy necessitates separate procurement: the 2,3-isomer is acquired in bulk as a starting material, while the 2,4-isomer is acquired as a high-purity analytical standard for trace analysis .

Process Chemistry Lamotrigine Synthesis Impurity Fate and Control

Analytical Method Validation: GC/ECD Quantification as a Stability-Indicating Differentiator

The detection and quantification of 2,4-Dichlorobenzoyl cyanide are specifically enabled by the presence of the two chlorine atoms, which provide a strong response in Gas Chromatography with Electron Capture Detection (GC/ECD) . This analytical technique is highly sensitive to halogenated compounds, offering a lower limit of detection (LOD) compared to standard Flame Ionization Detection (FID). While 2,3-dichlorobenzoyl cyanide will also produce an ECD response, the distinct retention time of the 2,4-isomer on a non-polar GC column (e.g., DB-5 or equivalent) allows for its selective quantification in the presence of the 2,3-isomer and other chlorinated impurities. The method specificity is validated by the unique retention index derived from the compound's boiling point (predicted 304.8±32.0 °C) and vapor pressure (0.0±0.6 mmHg at 25°C) [1].

Gas Chromatography Electron Capture Detection Residual Solvent Analysis

2,4-Dichlorobenzoyl Cyanide (CAS 35022-43-6): Defined Application Scenarios Based on Evidence


Pharmaceutical Impurity Reference Standard for Lamotrigine ANDA Filings

The primary application is as a certified reference standard for Lamotrigine Impurity 2/23. Analytical development and quality control (QC) laboratories require this specific 2,4-dichloro isomer to establish system suitability, validate HPLC/GC methods, and quantify this specific process-related impurity in lamotrigine drug substance and drug product batches per ICH Q3A guidelines [1]. Procurement of the correct CAS 35022-43-6 material is non-negotiable for generating reliable data in Abbreviated New Drug Applications (ANDAs).

Method Development and Validation for Regioisomeric Resolution

Given the close physicochemical similarity between 2,3- and 2,4-dichlorobenzoyl cyanides, this compound serves as a critical challenge probe in chromatographic method development. Its distinct chromatographic behavior (driven by the calculated XLogP3 of 2.9 and TPSA of 40.9 Ų [2]) makes it essential for optimizing HPLC or GC conditions to achieve baseline resolution (Rs > 1.5) between critical isomer pairs in lamotrigine synthesis. Procurement is driven by the need for a pure, well-characterized standard to test column selectivity and method robustness.

Process Analytical Technology (PAT) for Lamotrigine Manufacturing

In the context of Process Analytical Technology (PAT) initiatives, the 2,4-dichlorobenzoyl cyanide standard is used to calibrate online or at-line analytical instruments (e.g., GC/ECD or process Raman spectroscopy) for real-time monitoring of impurity formation . Its availability as a pure compound enables the creation of accurate calibration curves, facilitating early detection of process deviations that could lead to out-of-specification impurity levels in the final API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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